1-Hydroxy-2,5-diphenylphospholane 1-oxide

Description

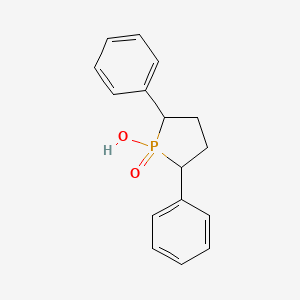

1-Hydroxy-2,5-diphenylphospholane 1-oxide, commonly referred to as Fiaud's acid (CAS 474049-73-5), is a chiral phospholane-based Brønsted acid catalyst. Its molecular formula is C₁₆H₁₇O₂P, with a molecular weight of 272.28 g/mol . The compound is stereochemically defined by the (2S,5S) configuration, which underpins its enantioselective catalytic properties. Fiaud's acid is notable for enabling high-yield (up to 82%) and high enantioselectivity (up to 98% ee) in asymmetric Friedel-Crafts alkylation reactions, particularly between indoles and 2-alkene-1,4-diones at room temperature .

Properties

IUPAC Name |

1-hydroxy-2,5-diphenyl-1λ5-phospholane 1-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17O2P/c17-19(18)15(13-7-3-1-4-8-13)11-12-16(19)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBQOEHGCNDFQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(P(=O)(C1C2=CC=CC=C2)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme Summary

| Step | Reactants/Intermediates | Conditions | Outcome |

|---|---|---|---|

| 1 | Diphenylphosphine + chiral diol | NaH, THF, 25–80 °C | Formation of phospholane ring intermediate |

| 2 | Phospholane intermediate | Oxidation (e.g., H2O2) | Formation of phospholane 1-oxide |

| 3 | Optional hydrolysis or hydrogenation steps | Acidic or reducing conditions | Stereoselective conversion to final product |

This synthetic route is supported by literature describing the use of McCormack cycloaddition and asymmetric isomerization steps to generate chiral phospholane intermediates, which are then hydrolyzed and hydrogenated to yield the target compound with high stereoselectivity.

Asymmetric Catalytic Synthesis

A notable advanced method involves an organocatalytic asymmetric stereoisomerization process:

- Starting Materials: 1,4-diarylbuta-1,3-dienes react with dialkylamino-dichlorophosphane and aluminum trichloride to form meso-2,5-diaryl-1-(dialkylamino)-1-oxo-2,5-dihydro-1H-phospholes.

- Catalysts: Bifunctional organocatalysts such as cinchona alkaloids or Takemoto catalysts induce asymmetric isomerization.

- Enantiomeric Excess: Up to 91% ee with quantitative yields.

- Subsequent Steps: Hydrolysis of the isomerized intermediate followed by diastereoselective hydrogenation under dissolving metal conditions yields (2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide (Fiaud’s acid).

- Overall Process: This method achieves a total synthesis in five steps from thiophene, including nickel-catalyzed Wenkert arylation and McCormack cycloaddition.

Industrial Production Methods

Industrial scale-up focuses on maintaining product quality and enantiomeric purity while improving efficiency and sustainability:

- Continuous Flow Reactors: Employed to ensure consistent reaction conditions, better heat and mass transfer, and scalability.

- Automation: Automated systems control reagent addition, temperature, and reaction time precisely.

- Green Chemistry: Solvent recycling and waste minimization strategies are integrated to reduce environmental impact.

- Quality Control: Analytical techniques such as chiral HPLC and NMR spectroscopy monitor enantiomeric purity and structural integrity.

Chemical Reaction Analysis Relevant to Preparation

The compound’s preparation and subsequent modifications involve several reaction types:

| Reaction Type | Reagents/Conditions | Purpose in Synthesis or Modification |

|---|---|---|

| Oxidation | Hydrogen peroxide (H2O2) | Converts phosphine intermediates to phosphine oxides |

| Reduction | Lithium aluminum hydride (LiAlH4) | Reduces phosphine oxides back to phosphines |

| Substitution | Halogenating agents (e.g., PCl5) | Replaces hydroxyl group with halides or alkyl groups |

These reactions are carefully controlled to preserve stereochemistry and maximize yield of the desired phospholane oxide.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Base-mediated ring closure | Diphenylphosphine + chiral diol, NaH, THF | High enantiomeric purity, scalable | Requires strict moisture control |

| Organocatalytic asymmetric isomerization | Use of bifunctional organocatalysts, McCormack cycloaddition | High ee (up to 91%), atom-economic | Multi-step, catalyst cost |

| Industrial continuous flow | Automated, solvent recycling | Efficient, sustainable | Requires specialized equipment |

Research Findings and Notes

- The stereochemistry of the phospholane ring is critical for its function as a chiral ligand; thus, synthetic methods emphasize enantioselective control.

- The organocatalytic asymmetric isomerization method represents a significant advancement, enabling atom-economic synthesis with minimal structural changes and high stereoselectivity.

- Industrial methods prioritize green chemistry principles, reflecting modern trends in sustainable chemical manufacturing.

- The compound’s hydroxyl group and phosphorus center enable diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The phosphorus center in 1-hydroxy-2,5-diphenylphospholane 1-oxide undergoes reversible redox transformations:

-

Mechanistic Insight : Oxidation proceeds via nucleophilic attack on the phosphorus atom, while reduction involves hydride transfer to the P=O group.

-

Stereochemical Retention : Both reactions preserve the stereochemistry of the phospholane ring due to minimal structural perturbation .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, enabling functional group interconversion:

| Substitution Type | Reagents | Products | Conditions |

|---|---|---|---|

| Halogenation | PCl₅, SOCl₂ | Phospholanyl chlorides | Anhydrous, 0–25°C |

| Alkylation | Alkyl halides (R-X) | Alkoxyphospholane derivatives | Base (e.g., NaH), THF, reflux |

-

Selectivity : Steric effects from the diphenyl groups direct substitution to the hydroxyl position .

-

Catalytic Utility : Substituted derivatives serve as tunable ligands in asymmetric hydrogenation .

Role in Asymmetric Catalysis

This compound acts as a chiral ligand, coordinating transition metals to induce enantioselectivity:

3.1. Hydrogenation Reactions

3.2. Cross-Coupling Reactions

-

Buchwald–Hartwig Amination : Pd(0) complexes enable C–N bond formation with >90% yield.

-

Suzuki–Miyaura Coupling : Electron-rich aryl bromides react efficiently (TON > 1,000).

4.1. McCormack Cycloaddition

-

Substrate : 1,4-Diarylbuta-1,3-dienes + (dialkylamino)dichlorophosphane

-

Catalyst : Bifunctional organocatalysts (e.g., Takemoto catalyst)

-

Outcome : Enantioselective formation of (1R,5R)-dihydrophospholes (91% ee)

4.2. Diastereoselective Hydrogenation

-

Substrate : (5R)-1-hydroxy-1-oxo-2,5-diphenyl-4,5-dihydro-1H-phosphole

-

Product : (2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide (Fiaud’s acid)

Comparative Reactivity of Stereoisomers

The stereochemical configuration ((2R,5R), (2S,5S), etc.) critically influences reactivity:

-

Key Insight : Enantiopure (2R,5R) and (2S,5S) isomers exhibit near-identical kinetics but superior catalytic performance compared to meso forms .

Stability and Side Reactions

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 272.28 g/mol. Its unique structure includes two phenyl groups attached to a phospholane ring, with a hydroxyl group and an oxide functionality at the 1-position. The specific stereochemistry (2R,5S) contributes to its distinct chemical behavior, making it valuable in asymmetric synthesis and catalysis.

Catalytic Asymmetric Synthesis

Fiaud's acid has been employed as a chiral Brønsted acid catalyst in various asymmetric reactions. Notably, it has shown effectiveness in the enantioselective Friedel-Crafts alkylation of indoles with 2-alkene-1,4-diones, achieving high levels of enantioselectivity. The reaction conditions are mild, allowing for the synthesis of complex molecules with high efficiency and selectivity .

Ligand in Coordination Chemistry

The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis. Its ability to stabilize transition states makes it an important component in various catalytic cycles.

Case Study 1: Enantioselective Friedel-Crafts Alkylation

In a study by Chatterjee et al., Fiaud's acid was utilized as a catalyst for the enantioselective Friedel-Crafts alkylation of indoles. The results demonstrated that this compound could achieve enantiomeric excesses greater than 90% under optimized conditions. The study highlighted the efficiency of Fiaud's acid in promoting reactions that would typically require more complex catalytic systems .

Case Study 2: One-Pot Synthesis of Diastereoisomeric Tertiary Phospholanes

A novel one-pot synthesis method using Fiaud's acid was developed for creating diastereoisomeric tertiary phospholanes from aromatic aldehydes and anilines. This method showcased the compound's versatility and efficiency, yielding products with high diastereomeric ratios (up to 86:14) within minutes at room temperature without the need for catalysts .

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,5-diphenylphospholane 1-oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. This binding facilitates various chemical transformations, including stereoselective reactions. The specific pathways and targets depend on the context of its use, such as in catalysis or biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Diastereomeric Variants

(a) (2R,5R)-1-Hydroxy-2,5-diphenylphospholane 1-oxide (CAS 226393-33-5)

- Structural Similarities : Shares the same molecular formula (C₁₆H₁₇O₂P) and weight (272.28 g/mol) as Fiaud's acid but differs in stereochemistry (R,R configuration) .

- Availability : Offered at 98% purity but discontinued in certain quantities (e.g., 1g, 5g) .

(b) rel-(2R,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide (CAS 287733-60-2)

- Structural Features : A diastereomer with mixed stereochemistry (R,S configuration). Molecular weight and formula remain identical .

- Applications: Limited data on catalytic performance, but stereochemical differences suggest distinct reactivity profiles. Currently out of stock, indicating lower industrial demand .

Phospholane and Phosphorinane Derivatives

(a) 1-Ethylphospholane 1-oxide and Bicyclic Analogues

- Structure : Lacks phenyl and hydroxyl groups, substituted with ethyl and bicyclic frameworks (e.g., phosphabicyclo[2.2.1]heptane 1-oxide) .

- Reactivity : Exhibits unique fragmentation patterns under electron impact, differing from Fiaud's acid due to reduced aromaticity and steric bulk. Primarily studied for decomposition pathways rather than catalysis .

(b) (2S,5S)-1-(2-(1,3-Dioxolan-2-yl)phenyl)-2,5-diethylphospholane

Bulky Phospholane Derivatives

2,5-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-1-hydroxyphospholane 1-oxide

Comparative Data Table

Key Research Findings

- Fiaud's Acid Superiority : Demonstrates unmatched enantioselectivity in Friedel-Crafts reactions compared to analogues lacking phenyl/hydroxyl groups or stereochemical precision .

- Steric vs. Electronic Effects : Bulky substituents (e.g., tert-butyl) reduce catalytic versatility but enhance selectivity in niche applications .

- Stereochemical Sensitivity : Enantiomeric pairs (S,S vs. R,R) are critical for reaction directionality, underscoring the importance of chiral synthesis .

Biological Activity

Overview

1-Hydroxy-2,5-diphenylphospholane 1-oxide, specifically the (2S,5S) stereoisomer, is a chiral organophosphorus compound notable for its diverse biological activities and applications in organic synthesis and catalysis. This compound is characterized by its unique phospholane structure, which includes a hydroxyl group and an oxide functionality at the 1-position. Its potential therapeutic and catalytic applications have garnered significant attention in recent research.

The biological activity of this compound is attributed to its interactions with various biomolecules, including enzymes and proteins. It acts as a ligand that can modulate enzyme activity, influencing biochemical pathways such as signal transduction and cellular metabolism.

Key Mechanisms:

- Enzyme Interaction : The compound can either inhibit or activate enzymes depending on the context, affecting metabolic pathways significantly.

- Cell Signaling Modulation : It influences kinases and phosphatases, crucial regulators of cellular signaling.

- Gene Expression Regulation : By interacting with transcription factors, it can alter the expression of genes involved in various cellular functions.

Biological Activity Summary

The biological activity of this compound has been explored through various studies highlighting its effects on cell signaling, metabolic pathways, and enzyme activity.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological implications of this compound:

- Catalytic Applications :

-

Toxicity Studies :

- Research indicates that the biological effects are dose-dependent. Lower doses exhibit beneficial modulation of enzyme activities without significant toxicity, while higher doses may induce oxidative stress and disrupt cellular homeostasis.

- Metabolic Pathway Analysis :

Research Findings

Recent advancements in understanding the biological activity of this compound highlight its potential therapeutic applications:

- Antioxidant Properties : Some studies suggest that this compound may exhibit antioxidant activities, contributing to cellular protection against oxidative damage.

- Therapeutic Potential : Ongoing research is exploring its role as a precursor for drug development due to its ability to interact with various biological targets effectively.

Q & A

Q. What are the optimal synthetic routes for 1-hydroxy-2,5-diphenylphospholane 1-oxide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis of analogous phosphole oxides typically involves cyclization of phosphorus-containing precursors with diols or dienes under controlled conditions. For example, cyclocondensation of dichlorophenylphosphine with diols in anhydrous solvents (e.g., THF or toluene) at 60–80°C can yield phospholane oxides. Optimization strategies include:

- Catalyst screening : Transition metal catalysts (e.g., Pd or Ni complexes) may enhance reaction efficiency.

- Solvent polarity : Polar aprotic solvents improve solubility of intermediates.

- Temperature gradients : Stepwise heating (e.g., 40°C → 80°C) minimizes side reactions.

- In-situ monitoring : Use P NMR to track reaction progress and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- P NMR : Identifies phosphorus oxidation state and coordination environment (δ ~20–30 ppm for P=O groups).

- X-ray crystallography : Resolves stereochemistry and confirms the 1-oxide configuration.

- FT-IR : Detects hydroxyl (O–H) and phosphoryl (P=O) stretching vibrations (~3200 cm and ~1200 cm, respectively).

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Q. What handling protocols mitigate degradation risks for this compound during experiments?

- Methodological Answer : Organophosphorus compounds are often moisture-sensitive. Recommended protocols:

- Storage : Under inert gas (Ar/N) in sealed, desiccated containers at –20°C.

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps.

- PPE : Acid-resistant gloves and goggles to prevent hydrolysis (which may generate corrosive byproducts).

- Stability tests : Conduct TGA/DSC to assess thermal degradation thresholds .

Advanced Research Questions

Q. How can surface adsorption studies elucidate the environmental reactivity of this compound?

- Methodological Answer : Indoor surface chemistry methodologies apply:

- Microspectroscopic imaging : Use atomic force microscopy (AFM) or time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map adsorption on materials like silica or cellulose.

- Controlled-environment chambers : Simulate indoor humidity (30–60% RH) and temperature (20–25°C) to study hydrolysis or oxidation pathways.

- Competitive adsorption experiments : Co-adsorb with common indoor volatiles (e.g., ozone) to assess reactivity under multifactorial conditions .

Q. How should researchers resolve contradictions in toxicity data extrapolated from organophosphate class studies?

- Methodological Answer : A tiered approach is recommended:

- Literature triage : Perform supplemental searches focusing on phospholane derivatives and child-specific toxicology terms (e.g., "developmental toxicity").

- Weight-of-evidence analysis : Compare in vitro (e.g., hepatocyte cytotoxicity assays) and in silico (QSAR models) data to prioritize high-confidence endpoints.

- Mechanistic studies : Use isotopic labeling (O) to trace metabolic pathways and identify bioactive intermediates .

Q. What experimental designs differentiate between kinetic and thermodynamic control in the synthesis of this compound?

- Methodological Answer : To dissect kinetic vs. thermodynamic regimes:

- Temperature-dependent studies : Monitor product ratios at low (25°C) vs. high (100°C) temperatures.

- Quenching experiments : Rapidly cool reactions to "freeze" intermediate distributions.

- Computational modeling : DFT calculations (e.g., Gibbs free energy profiles) predict favored pathways under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.